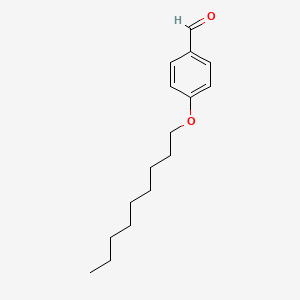

p-Nonyloxybenzaldehyde

描述

p-Nonyloxybenzaldehyde (CAS: 50262-46-9) is a para-substituted benzaldehyde derivative featuring a nonyloxy group (–O(CH₂)₈CH₃) attached to the aromatic ring. Its molecular formula is C₁₆H₂₂O₂, with a molecular weight of 246.34 g/mol. The compound is structurally derived from benzaldehyde (C₆H₅CHO) by replacing the hydrogen at the para position with a nonyloxy chain. Alkoxy-substituted benzaldehydes are critical intermediates in organic synthesis, particularly for constructing heterocyclic compounds like benzoxazoles via reactions such as the Mannich reaction .

The nonyloxy group imparts significant hydrophobicity, influencing solubility and reactivity. This compound is typically synthesized via Williamson ether synthesis, where p-hydroxybenzaldehyde reacts with alkyl halides under basic conditions . Its applications span pharmaceuticals, agrochemicals, and polymer science, where the alkoxy chain modulates solubility and stability in target systems.

属性

IUPAC Name |

4-nonoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWJLGGZWZZBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198256 | |

| Record name | p-Nonyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50262-46-9 | |

| Record name | p-Nonyloxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: p-Nonyloxybenzaldehyde can be synthesized through the Wittig reaction, which involves the formation of an ether from an aldehyde and a phosphonium salt . This reaction typically requires specific reagents and conditions to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis processes that ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

化学反应分析

Wittig Reaction for C=C Bond Formation

p-Nonyloxybenzaldehyde undergoes Wittig reactions to form α,β-unsaturated esters or styryl derivatives. For example:

textThis compound + Triphenylphosphine ylide → Styryl benzoate

- Ylide: Methyl (triphenylphosphoranylidene)acetate

- Solvent: Dry dichloromethane

- Temperature: Room temperature

Outcome :

| Product | Yield (%) | Application |

|---|---|---|

| Methyl [4-(nonyloxy)styryl]benzoate | 78–82 | Liquid crystal synthesis |

Claisen-Schmidt Condensation

The aldehyde group reacts with ketones in base-catalyzed Claisen-Schmidt condensations to form chalcones:

textThis compound + 3-Acetylpyridine → Chalcone derivative

- Catalyst: KOH

- Solvent: Ethanol

- Temperature: Reflux (~78°C)

Kinetic Data :

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 3-Acetylpyridine | 4 | 65–72 |

Chalcones derived from this compound exhibit liquid-crystalline properties and are used in optoelectronic materials.

Grignard Addition

The aldehyde reacts with Grignard reagents to form secondary alcohols:

textThis compound + RMgX → RCH(OH)C₆H₄-O-C₉H₁₉

Conditions :

- Reagent: Alkyl/aryl magnesium halide

- Solvent: Dry THF or diethyl ether

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| Methylmagnesium bromide | 1-(4-Nonyloxyphenyl)propan-1-ol | 68 |

Reductive Amination

This compound reacts with amines under reducing conditions to form imines or secondary amines:

textThis compound + NH₂R → Imine → RNHCH₂C₆H₄-O-C₉H₁₉

Conditions :

- Reducing agent: NaBH₄ or H₂ (Pd/C)

- Solvent: Methanol or ethanol

Applications : Used in synthesizing surfactants and bioactive molecules .

Oxidation to Carboxylic Acid

While not experimentally documented for this compound, analogous benzaldehydes oxidize to carboxylic acids:

textThis compound → p-Nonyloxybenzoic acid

Conditions :

- Oxidizing agent: KMnO₄ (acidic) or CrO₃

- Solvent: H₂O/acetone

科学研究应用

Pharmaceutical Applications

p-Nonyloxybenzaldehyde has been investigated for its role in the synthesis of bioactive compounds, particularly in the development of antiprotozoal agents. Research has shown that derivatives of this compound can be modified to create effective treatments for diseases caused by protozoan parasites, such as Leishmania and Trypanosoma species.

Case Study: Antiprotozoal Activity

In a recent study, a series of imidazolines derived from this compound were synthesized and tested for their efficacy against Leishmania mexicana and Trypanosoma cruzi. The results indicated that certain derivatives exhibited promising antiprotozoal activity with selectivity indices above the acceptable threshold, suggesting their potential as therapeutic agents against these infections .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 5.2 | 12 |

| Compound B | 3.8 | 15 |

| Compound C | 10.4 | 8 |

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials, particularly in liquid crystals and fire-retardant materials .

Liquid Crystal Properties

Research indicates that compounds based on this compound can exhibit liquid crystal phases. The incorporation of specific substituents influences their mesogenic properties, making them suitable for applications in display technologies. For example, modifications to the alkyl chain length and functional groups have been shown to enhance the thermal stability and optical properties of these liquid crystals .

Fire-Retardant Materials

In another study, this compound derivatives were evaluated for their fire-retardant characteristics. The presence of electron-withdrawing groups significantly improved their performance in terms of limiting combustion, as evidenced by increased Limiting Oxygen Index (LOI) values .

| Compound | LOI (%) | Functional Groups |

|---|---|---|

| Compound D | 28.37 | -NO2 |

| Compound E | 27.90 | -Cl |

| Compound F | 30.12 | -OH |

Environmental Chemistry Applications

The environmental implications of this compound are also noteworthy, particularly in the context of its use as an organic corrosion inhibitor. Studies have demonstrated that formulations containing this compound can effectively inhibit corrosion processes in metal surfaces exposed to aggressive environments.

Case Study: Corrosion Inhibition

A comprehensive evaluation revealed that this compound-based inhibitors showed a significant reduction in corrosion rates for metals such as steel and aluminum when tested in acidic media. The mechanism involves the adsorption of the compound onto the metal surface, forming a protective layer that mitigates corrosion .

| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Steel | 0.15 | 85 |

| Aluminum | 0.10 | 90 |

作用机制

相似化合物的比较

Structural and Physical Properties

Key Observations :

- Molecular Weight and Hydrophobicity: Longer alkyl chains (e.g., dodecyloxy) increase molecular weight and hydrophobicity, reducing water solubility. The phenoxy derivative (C₁₃H₁₀O₂) is less hydrophobic due to its aromatic substituent .

- Boiling Points: Limited data exist under standard pressure. 4-Phenoxybenzaldehyde has a reported boiling point of 185°C at 0.019 bar , but longer alkyl chains likely elevate boiling points under ambient conditions.

Chemical Reactivity

- Electronic Effects : Alkoxy groups (–OR) are electron-donating via resonance, activating the benzaldehyde ring toward electrophilic substitution. This effect is consistent across derivatives but diminishes slightly with longer chains due to steric hindrance .

- Mannich Reaction Utility: this compound and its analogs participate in Mannich reactions to form acetylenic amines and benzoxazoles. Longer chains (e.g., nonyloxy) may slow reaction kinetics due to steric bulk .

生物活性

p-Nonyloxybenzaldehyde is an organic compound with a nonyl ether group attached to a benzaldehyde structure. This compound has garnered interest in various fields, particularly in biological and pharmaceutical research due to its potential antibacterial, antifungal, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against different pathogens, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{15}H_{22}O

- Molecular Weight : 234.34 g/mol

The presence of the long aliphatic chain (nonyl group) contributes to its hydrophobic properties, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of alkoxybenzaldehydes reported that this compound demonstrated significant activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | 128 μg/mL |

| Salmonella typhi | 128 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially given the rising resistance of pathogens to conventional antibiotics .

Antifungal Activity

In addition to antibacterial effects, this compound has been tested for antifungal activity. It was found to inhibit the growth of various fungi, including those responsible for superficial and systemic infections. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on this compound's antimicrobial efficacy involved testing against multidrug-resistant strains. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections where biofilm is a concern .

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, this compound was administered to MCF-7 cells. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The hydrophobic nature allows it to integrate into lipid membranes, affecting their integrity.

- Induction of Oxidative Stress : Increased ROS levels lead to cellular damage and apoptosis in cancer cells.

- Inhibition of Quorum Sensing : Some studies suggest that this compound may interfere with bacterial communication systems, reducing virulence factor expression .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing p-Nonyloxybenzaldehyde, and how can reaction parameters be optimized?

- This compound can be synthesized via Williamson ether synthesis , where p-hydroxybenzaldehyde reacts with a nonyl halide under basic conditions to form the ether linkage. Optimization includes adjusting reaction temperature (e.g., 60–80°C), base selection (e.g., K₂CO₃ or NaH), and solvent polarity (e.g., DMF or acetone) to enhance yield .

- Reimer-Tiemann reaction principles (used for p-hydroxybenzaldehyde synthesis) may also apply: phenol derivatives react with chloroform in alkaline conditions to introduce the aldehyde group. Modifications, such as substituting phenol with p-nonyloxyphenol, could be explored .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (δ 9.8–10.0 ppm) and nonyloxy chain integration. FT-IR identifies key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate purity and structure .

Q. How can solubility properties influence experimental design for this compound-based reactions?

- This compound is lipophilic due to its nonyloxy chain, making it soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water. Reaction media should prioritize polar aprotic solvents (e.g., DMF) to balance solubility and reactivity. Precipitation during work-up may require extraction with ethyl acetate or dichloromethane .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound derivatives?

- Comparative analysis : Cross-validate results using multiple techniques (e.g., HPLC for purity, X-ray crystallography for unambiguous structure determination).

- Control experiments : Replicate reactions under standardized conditions to isolate variables (e.g., trace moisture, catalyst purity). Contradictions in NMR signals may arise from rotamers or impurities; column chromatography or recrystallization can mitigate this .

Q. How can reaction mechanisms for this compound in Mannich-type reactions be elucidated?

- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates.

- Isotopic labeling : Use deuterated formaldehyde or amines to trace bond formation.

- Computational modeling : DFT calculations can predict transition states and regioselectivity, particularly for electrophilic aromatic substitution directed by the nonyloxy group .

Q. What experimental designs are effective for studying the electronic effects of the nonyloxy group in cross-coupling reactions?

- Substrate variation : Compare reactivity with shorter/longer alkoxy chains (e.g., methoxy vs. decyloxy) to assess steric/electronic impacts.

- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts under varying temperatures and ligands (e.g., bipyridine vs. phosphines).

- In-situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation and catalyst turnover .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Standardized protocols : Document exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with defined eluent ratios).

- Batch consistency : Use freshly distilled reagents to avoid side reactions from degraded materials (e.g., oxidized aldehydes) .

Q. What analytical approaches validate the stability of this compound under storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。